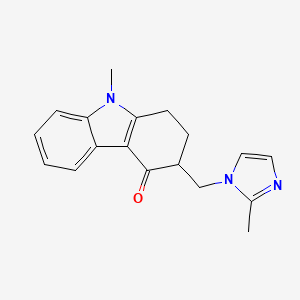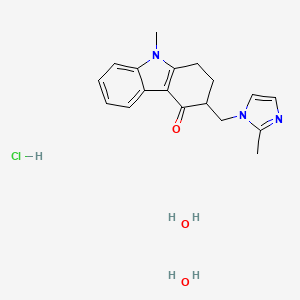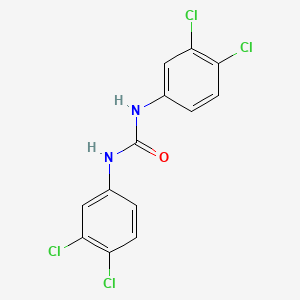
1,3-Bis(3,4-dichlorophenyl)urea
Vue d'ensemble
Description
1,3-Bis(3,4-dichlorophenyl)urea is a chemical compound with the linear formula C13H8Cl4N2O . It has a molecular weight of 350.034 .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(3,4-dichlorophenyl)urea consists of two 3,4-dichlorophenyl groups attached to a urea group . The molecule has a density of 1.6±0.1 g/cm³, a boiling point of 369.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .
Physical And Chemical Properties Analysis
1,3-Bis(3,4-dichlorophenyl)urea has a density of 1.6±0.1 g/cm³, a boiling point of 369.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 84.7±0.3 cm³, a polar surface area of 41 Ų, and a molar volume of 217.7±3.0 cm³ .
Applications De Recherche Scientifique
Use in Organic Synthesis and Pharmaceuticals
- Scientific Field : Organic Chemistry and Pharmacology .
- Application Summary : Thioureas and their derivatives, which include “1,3-Bis(3,4-dichlorophenyl)urea”, have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used as intermediates in several organic synthetic reactions .
- Methods of Application : Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
- Results or Outcomes : The compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials . These compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
Use in Commercial and Industrial Applications
- Scientific Field : Industrial Chemistry .
- Application Summary : Thioureas, which include “1,3-Bis(3,4-dichlorophenyl)urea”, are frequently used in commercial and industrial applications . They are used in photographic film, plastics, dyes, elastomers, and textiles .
- Methods of Application : The specific methods of application can vary widely depending on the specific commercial or industrial use .
- Results or Outcomes : The outcomes can also vary widely, but generally, thioureas are valued for their diverse chemical properties and potential applications .
Use in Pest Control
- Scientific Field : Pest Control .
- Application Summary : Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides .
- Methods of Application : The specific methods of application can vary widely depending on the specific use in pest control .
- Results or Outcomes : The outcomes can also vary widely, but generally, thioureas are valued for their potential applications in pest control .
Use in Commercial and Industrial Applications
- Scientific Field : Industrial Chemistry .
- Application Summary : Thioureas, which include “1,3-Bis(3,4-dichlorophenyl)urea”, are frequently used in commercial and industrial applications . They are used in photographic film, plastics, dyes, elastomers, and textiles .
- Methods of Application : The specific methods of application can vary widely depending on the specific commercial or industrial use .
- Results or Outcomes : The outcomes can also vary widely, but generally, thioureas are valued for their diverse chemical properties and potential applications .
Use in Pest Control
- Scientific Field : Pest Control .
- Application Summary : Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides .
- Methods of Application : The specific methods of application can vary widely depending on the specific use in pest control .
- Results or Outcomes : The outcomes can also vary widely, but generally, thioureas are valued for their potential applications in pest control .
Safety And Hazards
Propriétés
IUPAC Name |
1,3-bis(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPIZPXVHVYTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195624 | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3,4-dichlorophenyl)urea | |
CAS RN |
4300-43-0 | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4300-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4300-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(3,4-dichlorophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',4,4'-TETRACHLOROCARBANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5A83C0L6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



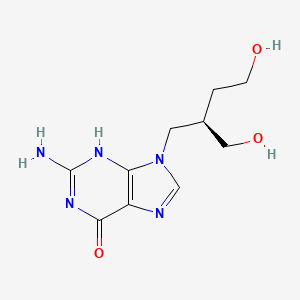
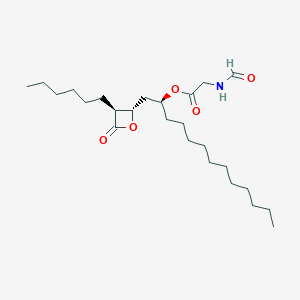

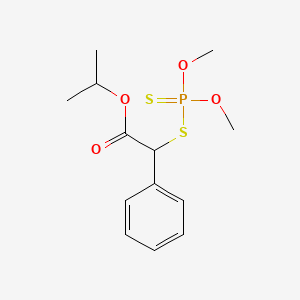
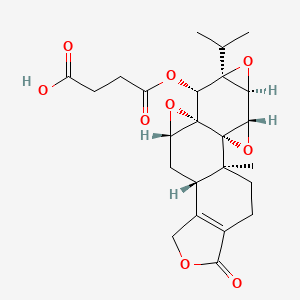
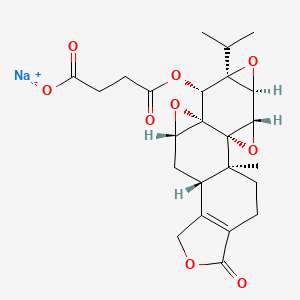




![{1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B1677299.png)
